![molecular formula C7H4F3N5O B13712085 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine](/img/structure/B13712085.png)
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a heterocyclic compound that features both pyrimidine and oxadiazole rings. The trifluoromethyl group attached to the oxadiazole ring imparts unique chemical properties, making this compound of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with a trifluoromethyl-substituted nitrile under acidic conditions.
Coupling with Pyrimidine: The oxadiazole intermediate is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-(trifluoromethyl)pyridine
- 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-Amino-5-(trifluoromethyl)-1,2,4-triazole
Comparison:
- Uniqueness: The presence of both pyrimidine and oxadiazole rings in 2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine provides a unique combination of chemical properties, enhancing its versatility in various applications.
- Chemical Properties: Compared to similar compounds, it exhibits distinct reactivity patterns due to the trifluoromethyl group and the heterocyclic framework.
- Applications: While similar compounds may share some applications, the specific structure of 2-Amino-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine allows for unique interactions with biological targets and materials.
Propriétés
Formule moléculaire |
C7H4F3N5O |
|---|---|
Poids moléculaire |
231.13 g/mol |
Nom IUPAC |
5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C7H4F3N5O/c8-7(9,10)5-14-4(15-16-5)3-1-12-6(11)13-2-3/h1-2H,(H2,11,12,13) |
Clé InChI |
QYGSHPDPMPSKRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)N)C2=NOC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



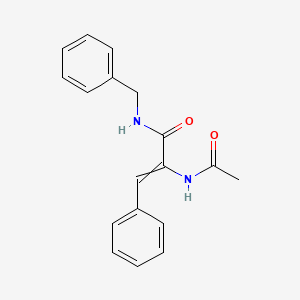

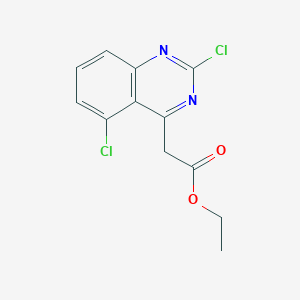
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)

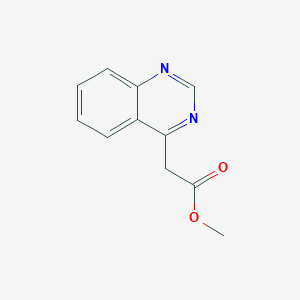
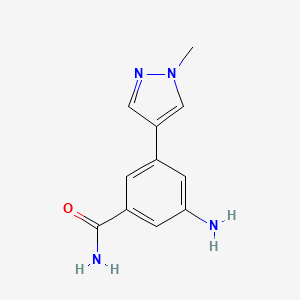
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
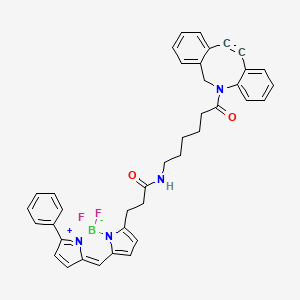
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)

